

early-phase clinical trials of Pegnivacogin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Pegnivacogin |           |
| Cat. No.:            | B10786901    | Get Quote |

An In-depth Technical Guide to the Early-Phase Clinical Trials of Pegnivacogin

### Introduction

**Pegnivacogin** is a novel, single-stranded RNA aptamer that functions as a direct inhibitor of Factor IXa, a critical component of the intrinsic pathway of the blood coagulation cascade.[1][2] It was developed as part of the REG1 anticoagulation system, which also includes anivamersen, a complementary oligonucleotide that acts as a specific reversal agent.[1][3] This system was designed to offer predictable and controllable anticoagulation, a desirable feature in clinical settings such as percutaneous coronary intervention (PCI) and acute coronary syndromes (ACS).[1][3] This guide provides a detailed overview of the early-phase clinical trials of **Pegnivacogin**, focusing on quantitative data, experimental protocols, and the underlying mechanism of action.

## **Mechanism of Action**

**Pegnivacogin** selectively binds to Factor IXa, inhibiting its ability to form the tenase complex with Factor VIIIa.[2] This complex is responsible for the activation of Factor X to Factor Xa, a key step in the coagulation cascade leading to thrombin generation and fibrin clot formation. By inhibiting Factor IXa, **Pegnivacogin** effectively reduces thrombin generation and subsequent coagulation.[4] The anticoagulant effect of **Pegnivacogin** can be rapidly and specifically reversed by the administration of anivamersen.[5] Anivamersen is an oligonucleotide with a sequence complementary to that of **Pegnivacogin**, allowing it to bind to **Pegnivacogin** and neutralize its inhibitory activity on Factor IXa.[5]





Click to download full resolution via product page

Mechanism of action of the REG1 anticoagulation system.



# Early-Phase Clinical Trials Phase 1b Dose-Escalation Study

A Phase 1b dose-escalation study was conducted to evaluate the safety and efficacy of the REG1 system in patients with stable coronary artery disease.[6]

Experimental Protocol: The study enrolled 50 patients with stable coronary artery disease who were receiving aspirin with or without clopidogrel.[6] Patients received an intravenous (IV) bolus injection of **Pegnivacogin** (then known as RB006).[6] The study assessed the dosedependent prolongation of activated partial thromboplastin time (aPTT) and the inhibition of Factor IXa.[6] The reversal of anticoagulation was evaluated after the administration of Anivamersen (then known as RB007) at a 2:1 antidote-to-drug ratio.[6]

#### Key Findings:

| Parameter                                | Result                                                 |
|------------------------------------------|--------------------------------------------------------|
| Pegnivacogin (RB006) Administration      |                                                        |
| аРТТ                                     | Prompt, consistent, and dose-dependent prolongation[6] |
| Factor IXa Inhibition (at 1 mg/kg)       | Essentially complete[6]                                |
| Anivamersen (RB007) Administration       |                                                        |
| aPTT Reversal Time                       | Median of one minute[6]                                |
| Rebound Anticoagulation                  | None observed for up to seven days[6]                  |
| Safety                                   |                                                        |
| Major Bleeding or Serious Adverse Events | None observed[6]                                       |

## Phase 2a REVERSAL-PCI Study

The REVERSAL-PCI study was a Phase 2a, open-label, multicenter, randomized trial comparing the REG1 system with unfractionated heparin (UFH) in patients undergoing elective PCI.[7]

## Foundational & Exploratory





Experimental Protocol: The study evaluated the safety and efficacy of REG1 in achieving and reversing anticoagulation during elective PCI.[7] The primary outcome measures were major bleeding within 48 hours or through hospital discharge, and a composite of all-cause death, nonfatal myocardial infarction, and urgent target vessel revascularization within 14 days.[7]

Key Findings: The study demonstrated that the REG1 system achieved nearly complete Factor IXa inhibition with a single IV bolus of **Pegnivacogin**, without thrombotic complications.[7] Partial reversal with Anivamersen allowed for a controlled "stepdown" in anticoagulation, and early sheath removal was performed safely without an excess in bleeding.[7]

#### **Phase 2b RADAR Trial**

The RADAR (Randomized, Partially-Blinded, Multi-Center, Active-Controlled, Dose-ranging Study Assessing the Safety, Efficacy, and Pharmacodynamics of the REG1 Anticoagulation System) trial was a pivotal Phase 2b study in patients with ACS.[3][8]

Experimental Protocol: The trial enrolled 640 non-ST-elevation ACS patients with planned early cardiac catheterization via femoral access.[5] Patients were randomized to receive either **Pegnivacogin** (1 mg/kg IV bolus) followed by varying degrees of reversal with Anivamersen (25%, 50%, 75%, or 100%) or heparin.[5] The primary endpoint was total ACUITY bleeding through 30 days.[3][5] Secondary endpoints included major bleeding and a composite of death, myocardial infarction (MI), urgent target vessel revascularization (TVR), or recurrent ischemia at 30 days.[3][5] A pharmacokinetic and pharmacodynamic substudy was also conducted on 33 patients.[8][9]





Click to download full resolution via product page

RADAR trial experimental workflow.

Pharmacokinetic and Pharmacodynamic Findings (RADAR Substudy):



| Parameter                         | Value (Mean ± SD)          |
|-----------------------------------|----------------------------|
| Pegnivacogin Plasma Concentration | 26.1 ± 4.6 μg/mL[8][9][10] |
| aPTT                              | 93.0 ± 9.5 s[8][9][10]     |
| aPTT Fold Increase from Baseline  | 2.9 ± 0.3[8][9][10]        |
| Factor IXa Inhibition             | Near complete[8][9][10]    |

#### Efficacy and Safety Findings (RADAR Trial):

| Outcome                       | Pegnivacog<br>in + 25%<br>Reversal<br>(n=41) | Pegnivacog<br>in + 50%<br>Reversal | Pegnivacog<br>in + 75%<br>Reversal | Pegnivacog<br>in + 100%<br>Reversal | Heparin |
|-------------------------------|----------------------------------------------|------------------------------------|------------------------------------|-------------------------------------|---------|
| Bleeding<br>Events            |                                              |                                    |                                    |                                     |         |
| Total ACUITY Bleeding (%)     | 65[5]                                        | 34[5]                              | 35[5]                              | 30[5]                               | 31[5]   |
| Major<br>Bleeding (%)         | 20[5]                                        | 11[5]                              | 8[5]                               | 7[5]                                | 10[5]   |
| Ischemic<br>Events            |                                              |                                    |                                    |                                     |         |
| Composite Ischemic Events (%) | <br>4}{c                                     | }{3.0[5]}                          | 5.7[5]                             |                                     |         |

Note: Enrollment in the 25% reversal arm was suspended early due to excess bleeding.[5][11]

Adverse Events: The RADAR trial was terminated early after three patients experienced allergic-like reactions shortly after receiving **Pegnivacogin**.[3][5] Two of these reactions met the criteria for anaphylaxis.[12] Subsequent analysis suggested that pre-existing antipolyethylene glycol (PEG) antibodies may have been a major factor in these first-exposure allergic reactions, as **Pegnivacogin** is a PEGylated RNA aptamer.[12]



### **REGULATE-PCI Trial**

The REGULATE-PCI trial was a Phase 3 randomized clinical trial designed to compare the REG1 system with bivalirudin in patients undergoing PCI.[13][14]

Experimental Protocol: The trial planned to enroll 13,200 patients undergoing PCI, randomizing them to either the REG1 system (**Pegnivacogin** 1 mg/kg bolus followed by 80% reversal with Anivamersen) or bivalirudin.[14] The primary efficacy endpoint was a composite of all-cause death, MI, stroke, and unplanned target lesion revascularization by day 3.[14] The principal safety endpoint was major bleeding.[14]

Key Findings: The trial was terminated early after enrolling 3,232 patients due to the occurrence of severe allergic reactions.[13][14]

| Outcome                          | REG1 (n=1616) | Bivalirudin<br>(n=1616) | Odds Ratio<br>(95% CI) | p-value      |
|----------------------------------|---------------|-------------------------|------------------------|--------------|
| Efficacy                         |               |                         |                        |              |
| Primary Composite Endpoint (%)   | 7[13][14]     | 6[13][14]               | 1.05 (0.80–1.39)       | 0.72[13][14] |
| Safety                           |               |                         |                        |              |
| Major Bleeding (%)               | <1[13]        | <1[13]                  | 3.49 (0.73–<br>16.82)  | 0.10[13]     |
| Major or Minor<br>Bleeding (%)   | 6[13]         | 4[13]                   | 1.64 (1.19–2.25)       | 0.002[13]    |
| Severe Allergic<br>Reactions (%) | 1[13][14]     | <1[13][14]              |                        |              |

## **Effect on Platelet Reactivity**

Studies have shown that in addition to its anticoagulant effects, **Pegnivacogin** can also reduce platelet reactivity.[4][15]



Experimental Protocol: In vitro studies were conducted on whole blood samples from healthy volunteers, where samples were incubated with and without **Pegnivacogin**.[15] Platelet reactivity was analyzed by measuring ADP-induced CD62P-expression and PAC-1 binding, as well as platelet aggregation using light transmission aggregometry.[15][16] In vivo platelet aggregometry was performed on blood samples from ACS patients in the RADAR trial who received an intravenous bolus of 1 mg/kg **Pegnivacogin**.[4][15]

#### Key Findings:

| Study Type                                         | Parameter           | Result       | p-value |
|----------------------------------------------------|---------------------|--------------|---------|
| In Vitro (Healthy<br>Volunteers)                   |                     |              |         |
| ADP-induced CD62P-<br>expression (% of<br>control) | 89.79 ± 4.04[4][15] | 0.027[4][15] |         |
| ADP-induced PAC-1 binding (% of control)           | 83.02 ± 4.08[4][15] | 0.010[4][15] | _       |
| Platelet Aggregation (% of control)                | 66.53 ± 9.92[4][15] | 0.013[4][15] | _       |
| In Vivo (ACS Patients - RADAR Substudy)            |                     |              | _       |
| Residual Platelet Aggregation (% of baseline)      | 43.21 ± 8.23[4][15] | 0.020[4][15] |         |

The inhibitory effect of **Pegnivacogin** on platelet activation and aggregation was negated by the reversal agent Anivamersen.[4][15]

## Conclusion

The early-phase clinical trials of **Pegnivacogin** demonstrated that the REG1 system could achieve rapid, potent, and reversible inhibition of Factor IXa. The dose-ranging studies helped to establish a dose of 1 mg/kg of **Pegnivacogin** for near-complete Factor IXa inhibition and



indicated that at least 50% reversal with Anivamersen was needed for safe sheath removal after cardiac catheterization.[5] While showing promise in reducing ischemic events compared to heparin in the RADAR trial, the development of **Pegnivacogin** was ultimately halted due to the occurrence of severe allergic reactions, which were linked to the PEGylated nature of the molecule.[12][13][14] The experience with **Pegnivacogin** provides valuable insights into the development of novel anticoagulants and the potential immunogenicity of PEGylated therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. REG1 Wikipedia [en.wikipedia.org]
- 2. Factor IX(a) inhibitors: an updated patent review (2003-present) PMC [pmc.ncbi.nlm.nih.gov]
- 3. dicardiology.com [dicardiology.com]
- 4. Pegnivacogin Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. A Phase 2, randomized, partially blinded, active-controlled study assessing the efficacy and safety of variable anticoagulation reversal using the REG1 system in patients with acute coronary syndromes: results of the RADAR trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Regado Biosciences Announces Publication in the American Heart Association Journal Circulation of the Results of a Phase 2a Study for the REG1 Anticoagulant System in Elective Percutaneous Interventions [prnewswire.com]
- 8. Pegnivacogin results in near complete FIX inhibition in acute coronary syndrome patients: RADAR pharmacokinetic and pharmacodynamic substudy PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. eurointervention.pcronline.com [eurointervention.pcronline.com]



- 12. Pre-existing anti–polyethylene glycol antibody linked to first-exposure allergic reactions to pegnivacogin, a PEGylated RNA aptamer PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of the REG1 anticoagulation system versus bivalirudin on outcomes after percutaneous coronary intervention (REGULATE-PCI): a randomised clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholars.mssm.edu [scholars.mssm.edu]
- 15. Direct factor IXa inhibition with the RNA-aptamer pegnivacogin reduces platelet reactivity in vitro and residual platelet aggregation in patients with acute coronary syndromes PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [early-phase clinical trials of Pegnivacogin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10786901#early-phase-clinical-trials-of-pegnivacogin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com